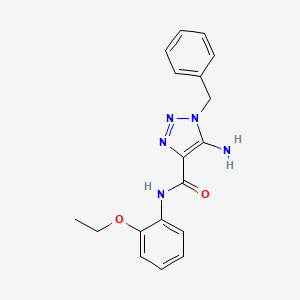
5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C17H17N5O2
- Molar Mass : 323.35 g/mol
- Density : 1.31 g/cm³ (predicted)
- Melting Point : 180-182 °C
- pKa : 10.31 (predicted)
- CAS Number : 361367-40-0
Synthesis
The synthesis of this compound typically involves the coupling of benzyl and ethoxy-substituted phenyl groups with a triazole derivative. The reaction conditions often include the use of palladium catalysts and various coupling agents to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been demonstrated to exhibit significant antiproliferative effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.45 |
| A549 | 0.75 |
| HT-29 | 0.90 |
In vitro assays indicated that the compound effectively inhibits cell proliferation by inducing apoptosis through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. For instance, it has been tested against various targets related to cancer progression and viral replication:
| Target Enzyme | IC50 (nM) |
|---|---|
| SARS-CoV-2 Spike Protein | 75.98 |
| Omicron Spike Protein | 74.51 |
These results suggest that the compound may serve as a lead for antiviral drug development, particularly against emerging viral strains .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 12 |
These findings indicate that the compound possesses antibacterial properties, which could be beneficial in treating infections caused by resistant strains .
Case Studies
A notable study involved the administration of this compound in a zebrafish model, where it demonstrated significant tumor reduction compared to control groups. This highlights its potential for in vivo applications in cancer therapy .
Another study focused on its mechanism of action, revealing that it disrupts tubulin polymerization, thereby inhibiting cancer cell migration and proliferation. This mechanism is similar to that of established chemotherapeutic agents like colchicine, but with potentially reduced side effects due to its selective activity profile .
Propiedades
IUPAC Name |
5-amino-1-benzyl-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-15-11-7-6-10-14(15)20-18(24)16-17(19)23(22-21-16)12-13-8-4-3-5-9-13/h3-11H,2,12,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZYFXZMLGJXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














